Isobutyl(trimethoxy)silane
Overview
Description
Isobutyl(trimethoxy)silane is a colorless clear liquid . It is used for the preparation of gold films by absorption and adsorption . It may also be used as silane precursors for the synthesis of xerogels .
Molecular Structure Analysis
The linear formula of Isobutyl(trimethoxy)silane is (CH3)2CHCH2Si(OCH3)3 . Its molecular weight is 178.30 . More detailed structural analysis can be found in the referenced papers .
Chemical Reactions Analysis
Isobutyl(trimethoxy)silane-modified substrates were used for the preparation of gold films by absorption and adsorption . It may be used as silane precursors for the synthesis of xerogels . More detailed chemical reaction analysis can be found in the referenced papers .
Physical And Chemical Properties Analysis
Isobutyl(trimethoxy)silane is a colorless clear liquid . It has a refractive index of 1.396 (lit.) . Its boiling point is 154 °C (lit.) and its density is 0.93 g/mL at 25 °C (lit.) .
Scientific Research Applications
Preparation of Gold Films
- Scientific Field: Material Science
- Summary of Application: Isobutyl(trimethoxy)silane-modified substrates are used for the preparation of gold films . This process involves the absorption and adsorption of the silane on the substrate, which then allows for the deposition of gold .
- Methods of Application: The exact methods of application are not specified in the source, but typically, silane-modified substrates are prepared by immersing the substrate in a solution of the silane, followed by rinsing and drying. The gold is then deposited onto the substrate through a process such as sputtering or evaporation .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Adsorption of Epigallocatechin Gallate
- Scientific Field: Environmental Science
- Summary of Application: Isobutyl(trimethoxy)silane, in combination with Aliquat 336, is used to functionalize hydrophilic bentonite, enhancing its activity towards the pH-dependent adsorption of Epigallocatechin Gallate (EGCG), a potent polyphenolic molecule from tea catechins .
- Methods of Application: Hydrophilic bentonite is functionalized using Aliquat 336 and Isobutyl(trimethoxy)silane. The degree of clay functionalization depends on the extent of introduction of alkyl linkages between the superimposed clay layers .
- Results or Outcomes: The functionalized clay exhibited maximum thermal stability at 500°C and showed promising adsorption properties for ECGC with a maximum adsorption capacity of 196.26 mg/g at equilibrium .
Safety And Hazards
Isobutyl(trimethoxy)silane is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .
Relevant Papers
The relevant papers analyzed for this response include a study on the Density Functional Theory and Natural Bond Order analysis of Isobutyl(trimethoxy)silane , and various other resources . These papers provide more detailed information on the properties and applications of Isobutyl(trimethoxy)silane.
properties
IUPAC Name |
trimethoxy(2-methylpropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJRNCYWTVGEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
180537-00-2 | |
Record name | Silane, trimethoxy(2-methylpropyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180537-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1066366 | |
Record name | Silane, trimethoxy(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Silane, trimethoxy(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobutyltrimethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21055 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Isobutyltrimethoxysilane | |
CAS RN |
18395-30-7 | |
Record name | Isobutyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18395-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyltrimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethoxy(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trimethoxy(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxy(2-methylpropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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